molecular formula C23H20ClN3O5 B13356407 Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13356407
M. Wt: 453.9 g/mol
InChI Key: OAIFNANWCFHABO-UHFFFAOYSA-N
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Description

Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple functional groups, including a chloro, hydroxy, and methoxy groups, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the hydroxy and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and a suitable catalyst.

    Coupling with methyl 2-aminobenzoate: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with methyl 2-aminobenzoate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazo[1,2-a]pyridine core allows it to bind to active sites of enzymes, inhibiting their activity. The chloro, hydroxy, and methoxy groups contribute to its binding affinity and specificity. This compound may also modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These include compounds like imidazo[1,2-a]pyridine-3-carboxamide and imidazo[1,2-a]pyridine-2-carboxylic acid.

    Benzimidazole derivatives: Compounds like benzimidazole-2-thione and benzimidazole-2-carboxamide.

Uniqueness

Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to the combination of its functional groups and the imidazo[1,2-a]pyridine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H20ClN3O5

Molecular Weight

453.9 g/mol

IUPAC Name

methyl 2-[[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C23H20ClN3O5/c1-30-17-10-13(11-18(31-2)21(17)28)20-22(27-12-14(24)8-9-19(27)26-20)25-16-7-5-4-6-15(16)23(29)32-3/h4-12,25,28H,1-3H3

InChI Key

OAIFNANWCFHABO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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